molecular formula C9H9BrF3NO B14052742 1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene

1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene

Cat. No.: B14052742
M. Wt: 284.07 g/mol
InChI Key: AOYPYWUSQZUPFV-UHFFFAOYSA-N
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Description

1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H9BrF3NO. It is a brominated aromatic compound that contains both a dimethylamino group and a trifluoromethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-dimethylamino-5-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related compounds.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form biaryl products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene is unique due to the presence of both a dimethylamino group and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

2-bromo-N,N-dimethyl-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C9H9BrF3NO/c1-14(2)8-4-3-6(5-7(8)10)15-9(11,12)13/h3-5H,1-2H3

InChI Key

AOYPYWUSQZUPFV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)OC(F)(F)F)Br

Origin of Product

United States

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